5-Bromothiazol-2-amine hydrochloride

CDK2 inhibition Kinase inhibitor design 2-Aminothiazole scaffold

Generic halogenated 2-aminothiazole interchange causes irreproducible synthetic yields in kinase inhibitor screening. 5-Bromothiazol-2-amine hydrochloride (CAS 133692-18-9) solves this through: • Balanced C-Br reactivity: optimal Pd-catalyzed cross-coupling rates vs. nucleophilic displacement, enabling reliable library diversification. • Aqueous-ready HCl salt: bypasses DMSO prep for direct biological assay integration. • Validated CDK2 scaffold: produced a 20 nM lead from an 808 nM HTS hit via structure-based design.

Molecular Formula C3H4BrClN2S
Molecular Weight 215.5 g/mol
CAS No. 133692-18-9
Cat. No. B145368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromothiazol-2-amine hydrochloride
CAS133692-18-9
Molecular FormulaC3H4BrClN2S
Molecular Weight215.5 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)N)Br.Cl
InChIInChI=1S/C3H3BrN2S.ClH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H
InChIKeyXFDCNXIWKCIBAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromothiazol-2-amine Hydrochloride: Free Base vs Salt Form Overview


5-Bromothiazol-2-amine hydrochloride (CAS 133692-18-9) is the hydrochloric acid salt of 5‑bromo‑1,3‑thiazol‑2‑amine, a monobrominated 2‑aminothiazole building block with molecular formula C₃H₄BrClN₂S and a molecular weight of 215.50 g mol⁻¹ [1]. The compound belongs to the halogenated 2‑aminothiazole class and serves as a versatile intermediate for medicinal chemistry and materials science. Its closest structural analogs include the free base (CAS 3034‑22‑8), 5‑chlorothiazol‑2‑amine (CAS 41663‑73‑4), 5‑fluorothiazol‑2‑amine (CAS 64588‑82‑5), 5‑iodothiazol‑2‑amine (CAS 41731‑32‑2), and unsubstituted 2‑aminothiazole (CAS 96‑50‑4). Selection among these analogs hinges on quantifiable differences in reactivity, physicochemical properties, and demonstrated synthetic utility .

✓ Salt-form workflow HCl salt enables direct aqueous assay use without co-solvent, unlike free base.
✓ Synthetic handle context 5‑Br provides a defined cross‑coupling site balancing reactivity and stability.
✓ Kinase inhibitor lead optimization Validated starting scaffold for CDK2 inhibitor SAR programs.

Why 5-Bromothiazol-2-amine HCl Cannot Be Replaced by Halogen Analogs


Halogen identity at the 5‑position of the 2‑aminothiazole scaffold fundamentally alters three parameters critical to research reproducibility: (i) carbon–halogen bond reactivity, where C–Br provides an optimal balance between oxidative addition rates in palladium‑catalyzed cross‑coupling and stability toward unwanted nucleophilic displacement; (ii) lipophilicity, which shifts by approximately 0.8–1.4 log P units across the halogen series and directly impacts membrane permeability, protein binding, and assay interference [1]; and (iii) salt‑form solubility, where the hydrochloride (HCl) salt markedly enhances aqueous dissolution compared to the free base or other counter‑ions, enabling direct use in aqueous biological assays without co‑solvent formation . Generic interchange without quantitative justification risks irreproducible synthetic yields, altered pharmacokinetic readouts, and invalid structure–activity relationship conclusions.

Parameter
5‑Bromothiazol‑2‑amine HCl (Target)
Common Alternative (Risk)
C–X Reactivity
Optimal Pd⁰ insertion; stable to nucleophilic displacement
5‑Cl may slow coupling; 5‑I may reduce bench stability and selectivity
Lipophilicity
Br π = +0.86; Salt LogP = 2.87
5‑F/5‑Cl lower permeability; free base LogP shift may alter assay partitioning
Aqueous Solubility
Enhanced via HCl salt
Free base requires co‑solvent, which may interfere with biological readouts

Quantitative Differentiation Against Analogs: Evidence-Based Selection


CDK2 Inhibitor Activity: Bromo vs Isopropyl Optimization

In a high‑throughput screening campaign for cyclin‑dependent kinase 2 (CDK2) inhibitors, N‑(5‑bromo‑1,3‑thiazol‑2‑yl)butanamide—the direct derivative of 5‑bromothiazol‑2‑amine—exhibited an IC₅₀ of 808 nM [1]. Structure‑based drug design replacing the 5‑bromo substituent with a 5‑isopropyl group produced compound 4 with an IC₅₀ of 20 nM, a 40‑fold improvement. This demonstrates that the 5‑bromo substituent provides a critical starting point for medicinal chemistry optimization: it delivers measurable, tractable kinase inhibition that can be rationally improved through substituent replacement. The 808 nM hit represents a validated entry point for lead optimization, whereas the unsubstituted 2‑aminothiazole parent scaffold lacks this defined potency anchor.

CDK2 Inhibitor Activity
Cross-study comparable
Target: IC₅₀ = 808 nM (bromo hit)
Optimized: IC₅₀ = 20 nM (isopropyl)
Supports benchmark for bromo‑scaffold SAR optimization
Unsubstituted analog lacks defined CDK2 potency
CDK2 inhibition Kinase inhibitor design 2-Aminothiazole scaffold Halogen SAR

LogP Shift: Free Base to HCl Salt and Permeability Implications

The computed LogP of 5‑bromothiazol‑2‑amine free base is 1.488 , whereas the hydrochloride salt exhibits a calculated LogP of 2.871 [1]. This 1.38‑unit increase in calculated lipophilicity for the salt form reflects the contribution of the chloride counter‑ion to the overall partition coefficient. In practice, the HCl salt provides substantially higher aqueous solubility than the free base, while the bromine atom at the 5‑position contributes greater lipophilicity than chlorine (ΔLogP ≈ +0.5–0.9 vs. 5‑chlorothiazol‑2‑amine, estimated from halogen π‑constants: Br = +0.86, Cl = +0.71, F = +0.14). This balance—enhanced aqueous solubility from salt formation combined with bromine‑augmented lipophilicity—makes the HCl salt of the 5‑bromo derivative preferable for biological assays where both solubility and membrane partitioning matter.

LogP Shift
Supporting evidence
Free Base LogP: 1.49
HCl Salt LogP: 2.87
Δ = +1.38
Salt form and Br atom enhance aqueous assay compatibility and permeability
Class‑level inference for halogen π‑constants
LogP shift Salt-form solubility Physicochemical profiling Permeability screening

Synthetic Accessibility: Bromothiazole via Diazotization and Cross-Coupling

The industrial synthesis of bromothiazoles proceeds via diazotization of 2‑aminothiazole followed by Sandmeyer‑type bromination. The optimized procedure by Ganapathi and Venkataraman (1945) produces 2‑bromothiazole in 75% yield from 2‑aminothiazole [1]. Uzelac and Rasmussen (2020) revisited and optimized the full bromothiazole family synthesis, reporting that 2‑amino‑5‑bromothiazole is the key intermediate obtained via direct bromination of 2‑aminothiazole with Br₂ or NBS, with the 5‑position being the most activated site for electrophilic substitution due to the directing effect of the 2‑amino group [2]. This regioselectivity is not equally accessible with chloro or fluoro analogs, where electrophilic halogenation at the 5‑position is less favorable. Branham et al. (2025) further demonstrated that enzymatically brominated 2‑aminothiazoles (including the 5‑bromo derivative) can be directly used in Suzuki–Miyaura cross‑coupling without intermediate purification, achieving high arylation yields [3].

Synthetic Accessibility
Supporting evidence
75% yield (diazotization route)
Enzymatic bromination → one‑pot Suzuki
Well‑characterized protocols and biocatalytic compatibility
Cross‑coupling handle review recommended
Bromothiazole synthesis Diazotization–bromination Heterocycle building block Cross-coupling precursor

Aurora A Kinase Selectivity: Baseline for Off-Target Profiling

5‑Bromothiazol‑2‑amine (free base) was evaluated against Aurora A kinase and exhibited an IC₅₀ greater than 10 µM, indicating negligible inhibitory activity at the tested concentrations . While this single‑point result does not establish broad selectivity, it provides a useful negative benchmark: the unelaborated 5‑bromo‑2‑aminothiazole scaffold does not promiscuously inhibit Aurora A. In the same kinase panel context, the CDK2‑active derivative N‑(5‑bromo‑1,3‑thiazol‑2‑yl)butanamide showed an IC₅₀ of 808 nM (see Evidence Item 1), suggesting that derivatization of the 2‑amino group can confer target‑selective kinase inhibition while the 5‑bromo‑2‑aminothiazole core itself remains inactive against Aurora A. No comparable Aurora A counter‑screen data are publicly available for the 5‑chloro or 5‑fluoro analogs, making this the only halogenated 2‑aminothiazole with documented Aurora A selectivity information.

Aurora A Counter‑screen
Cross-study comparable
IC₅₀ > 10 µM (inactive)
Core scaffold does not promiscuously inhibit Aurora A
Sources not provided; verify in target panel
Aurora A kinase Counter‑screen Kinase selectivity Off‑target profiling

Application Scenarios for 5-Bromothiazol-2-amine Hydrochloride


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

5‑Bromothiazol‑2‑amine serves as the foundational scaffold for CDK2 inhibitor development, where its N‑acylated derivative delivered a validated HTS hit (IC₅₀ = 808 nM) that was optimized through structure‑based design to a 20 nM lead compound [1]. The bromine at the 5‑position provides a synthetic handle for diversification via cross‑coupling, while the free 2‑amino group allows N‑functionalization to explore kinase hinge‑binding interactions. The hydrochloride salt form enables direct dissolution in aqueous assay buffers, bypassing DMSO stock solution preparation for early‑stage screening. Procurement of the HCl salt (CAS 133692‑18‑9) rather than the free base (CAS 3034‑22‑8) is recommended when aqueous solubility is a workflow requirement.

Synthetic Methodology: One-Pot Biocatalytic Bromination–Suzuki Coupling

The 5‑bromo‑2‑aminothiazole scaffold is a demonstrated substrate for enzymatic bromination using marine macroalgal brominase, which proceeds under mild aqueous conditions compatible with subsequent Suzuki–Miyaura cross‑coupling without intermediate purification [2]. This one‑pot methodology enables rapid construction of arylated 2‑aminothiazole libraries for fragment‑based drug discovery or agrochemical lead generation. The 5‑bromo derivative is preferred over 5‑chloro (lower oxidative addition rates with Pd⁰) and 5‑iodo (higher cost, lower bench stability) for this tandem biocatalytic–chemical workflow.

Physicochemical Reference: LogP Calibration for Permeability Assays

The measured and calculated LogP values for the 5‑bromothiazol‑2‑amine free base (1.488) and its HCl salt (2.871) [3] provide reference data points for calibrating computational LogP prediction models across the halogenated 2‑aminothiazole series. The bromine atom contributes a π‑constant of +0.86, intermediate between chlorine (+0.71) and iodine (+1.12), making the 5‑bromo derivative a valuable calibration compound for structure–permeability relationship studies in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer transport experiments.

Corrosion Inhibition: Cathodic Protection for Mild Steel

5‑Bromothiazol‑2‑amine (BTA) has been studied alongside 6‑ethoxybenzo[d]thiazol‑2‑amine (EBT) and 4,5‑dimethylthiazol‑2‑amine (DTA) as a corrosion inhibitor for mild steel in sulfuric acid media [4]. Potentiodynamic measurements demonstrated that BTA acts predominantly as a cathodic inhibitor through adsorption on the iron surface, shifting the corrosion potential toward more negative values. This application leverages the electron‑rich thiazole ring and the polarizable bromine substituent for metal‑surface adsorption, providing a materials‑science use case distinct from the medicinal chemistry applications of the compound.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
HCl salt solubility for aqueous screening
CDK2 SAR and hinge‑binding review
Biocatalytic–Suzuki library synthesis
5‑Br cross‑coupling handle stability
One‑pot enzymatic bromination compatibility
Physicochemical reference calibration
LogP reference for halogenated series
PAMPA or Caco‑2 model correlation
Corrosion inhibition studies
Polarizable Br for metal‑surface adsorption
Cathodic protection endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromothiazol-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.